![molecular formula C18H18F4N4O B2546485 3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-44-8](/img/structure/B2546485.png)
3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Description
The compound "3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple fluorine atoms and a heterocyclic framework. The presence of fluorine can significantly alter the biological activity and physical properties of organic compounds, making them of particular interest in materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic systems. For example, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Similarly, the synthesis of novel heterocyclic compounds with antimicrobial activity has been achieved by incorporating piperidinyl and pyrimidinyl groups . The synthesis of fluorinated neuroleptics also involves nucleophilic substitution reactions with high specific radioactivity . These methods could potentially be adapted for the synthesis of the target compound, which contains both a piperidinyl and a pyrimidinyl moiety, as well as multiple fluorine atoms.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be elucidated using techniques such as NMR, IR, MS, and X-ray crystallography . For instance, the crystal structure of a related fluorinated benzamide was determined, providing insights into the molecular packing and hydrogen bonding interactions within the crystal . These techniques would be essential for confirming the structure of "this compound" after its synthesis.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine atoms. For example, trifluoromethylated pyrimidines can undergo Michael-like conjugate addition reactions , and perfluoro-N-fluoro compounds can act as electrophilic fluorinating agents . These reactions highlight the potential reactivity of the trifluoromethyl and fluorine groups in the target compound.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds can lead to improved thermal stability, low moisture absorption, and high hygrothermal stability, as seen in fluoro-polyimides . Additionally, the presence of fluorine can influence the melting point and solid-state aggregation of compounds, as demonstrated in a study of fluoro-N-(pyridyl)benzamides . These properties would be relevant to the target compound, suggesting it may have advantageous physical and chemical characteristics for potential applications.
Scientific Research Applications
Metabolic Pathways and Antineoplastic Activity
Flumatinib, a molecule structurally related to the compound , has been studied for its metabolism in chronic myelogenous leukemia patients. The study found that flumatinib undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating its extensive metabolic transformation in humans. This suggests potential applications in developing antineoplastic treatments, emphasizing the importance of understanding the metabolic pathways of such compounds (Gong et al., 2010).
Fluoro Intermediates for Herbicidal Applications
Another study highlights the preparation of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating the use of fluoro and trifluoromethyl groups to enhance herbicidal activity. This indicates the potential of incorporating the compound into the synthesis of more effective herbicides (Hamprecht et al., 1999).
Synthesis of Trifluoromethylated Analogues
Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid highlights the utility of trifluoromethylated pyrimidines in pharmaceutical chemistry, particularly in the development of novel drugs with enhanced efficacy and stability. The study’s methodology provides a framework for synthesizing related compounds, including the one , for various medicinal chemistry applications (Sukach et al., 2015).
Electrophoresis of Related Substances
The separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, by nonaqueous capillary electrophoresis demonstrates the analytical applications of fluoro-containing compounds in quality control processes for pharmaceuticals. This highlights the importance of such compounds in ensuring the purity and efficacy of medication (Ye et al., 2012).
Advanced Materials Synthesis
A study on the synthesis of soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides explores the application of fluoro-containing compounds in creating materials with excellent thermal stability and low moisture absorption. This indicates the compound's potential use in developing high-performance polymeric materials (Xie et al., 2001).
properties
IUPAC Name |
3-fluoro-4-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c1-11-2-3-12(8-14(11)19)17(27)25-13-4-6-26(7-5-13)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,13H,4-7H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAWAJUGYNKMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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